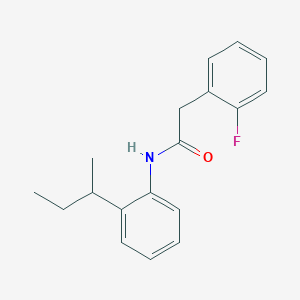![molecular formula C11H16N2O3 B4879489 N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea, also known as AWD 122-08, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In cancer research, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to inhibit the activity of the enzyme DNA topoisomerase IIα, which is involved in DNA replication and repair. Inflammation studies have shown that N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In neurological disorders, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to inhibit cell proliferation and induce apoptosis in tumor cells. Inflammation studies have shown that N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 can reduce inflammation and oxidative stress. In neurological disorders, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to improve cognitive function and protect against neuronal damage.
実験室実験の利点と制限
The advantages of using N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 in lab experiments include its potential as a therapeutic agent in a variety of diseases, its ability to inhibit certain enzymes and signaling pathways, and its anti-cancer, anti-inflammatory, and neuroprotective effects. The limitations of using N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 in lab experiments include the need for further research to fully understand its mechanism of action, the potential for off-target effects, and the need for appropriate dosing and administration.
将来の方向性
There are many potential future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08. These include further studies on its mechanism of action, exploration of its potential as a therapeutic agent in a variety of diseases, and investigation of its potential in combination with other drugs or therapies. Additionally, further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 for different conditions.
合成法
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This is then reacted with methyl isocyanate to form the final product, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea.
科学的研究の応用
N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation studies have shown that N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 can reduce inflammation and oxidative stress. In neurological disorders, N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea 122-08 has been found to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-16-10-6-4-3-5-9(10)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSWIJLLQJSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenoxy)ethyl]-3-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(5-isoxazolyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4879412.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4879419.png)
![N-1-naphthyl-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4879426.png)

![3-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4879448.png)
![N-mesityl-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4879453.png)
![N-[5-(5-chloro-2-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4879464.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![5-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4879479.png)
![2-(2,4-dichlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B4879480.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4879495.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4879503.png)
![5-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4879504.png)
![ethyl 5-acetyl-4-methyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4879506.png)